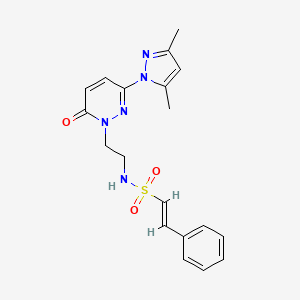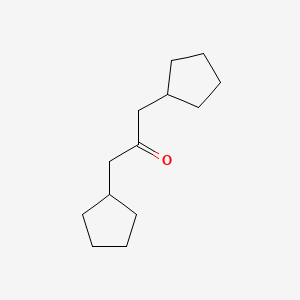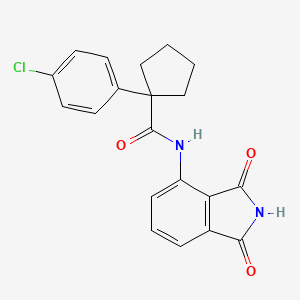
1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide, also known as CPI-1189, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPI-1189 is a cyclopentanecarboxamide derivative that has been synthesized through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Radioligand Development for PET Imaging
Research by Kil et al. (2014) into the development of positron emission tomography (PET) radioligands highlighted compounds structurally related to 1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide. Specifically, they synthesized 4-phthalimide derivatives for PET imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. These derivatives, including compounds with 1,3-dioxoisoindolinyl groups, showed promising binding affinities and in vivo imaging potential in monkeys, indicating their utility in neuroscience research (Kun-Eek Kil et al., 2014).
Anti-Inflammatory and Antioxidant Properties
Compounds with structural motifs similar to this compound have been studied for their potential therapeutic properties. Kumar et al. (2008) investigated acid chloride derivatives of 2-Amino-N-(3-Chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta [b] thiophene-3-carboxamide for in vitro anti-inflammatory and antioxidant activities. Their findings suggest comparable efficacy to ibuprofen and ascorbic acid, respectively, highlighting the potential of these derivatives in pharmaceutical applications (K. P. Kumar et al., 2008).
Sorption for Environmental Cleanup
Li et al. (2012) developed an insoluble copolymer containing β-cyclodextrin and polyamidoamine units for the sorption of chlorophenols from aqueous solutions. This research is relevant due to the structural similarity of the chlorophenol compounds to this compound. The copolymer exhibited high sorption amounts for chlorophenols, suggesting its potential for environmental cleanup applications (Ning Li et al., 2012).
Synthesis and Biological Activity
Research into the synthesis and biological activity of related compounds has been extensive. Patel and Dhameliya (2010) synthesized derivatives with the 1,3-dioxoisoindolin-2-yl group, showing promising antibacterial and antifungal activities. These studies indicate the potential of these compounds in developing new antimicrobial agents (Mukesh C. Patel & D. Dhameliya, 2010).
Optically Active Polyamides
Isfahani et al. (2010) prepared optically active polyamides (PAs) with 1,3-dioxoisoindolin-2-yl pendent groups, demonstrating the versatility of this functional group in polymer science. These PAs showed promising thermal properties and could have applications in materials science (H. N. Isfahani et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(1,3-dioxoisoindol-4-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-13-8-6-12(7-9-13)20(10-1-2-11-20)19(26)22-15-5-3-4-14-16(15)18(25)23-17(14)24/h3-9H,1-2,10-11H2,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSMSAJUVSPBBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

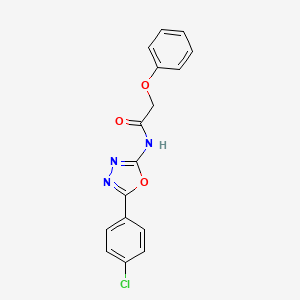

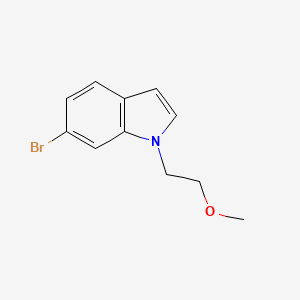
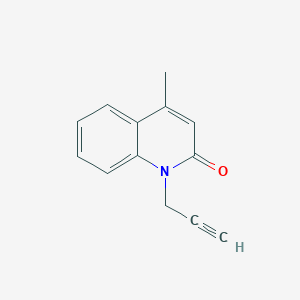
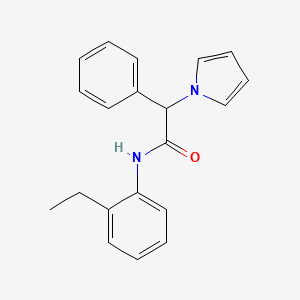
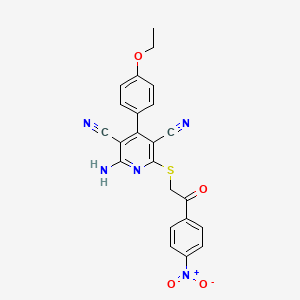
![(Z)-N-Butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2772234.png)
![3-(3,4-dimethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2772235.png)
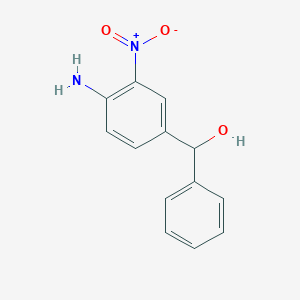
![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol](/img/structure/B2772237.png)
